2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester typically involves a two-step substitution reaction. The reaction conditions include the use of NMR spectroscopy, MS, and single crystal X-ray diffraction to confirm the structure . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of reactions, including:
Substitution Reactions: Common reagents include halides and organometallic compounds, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the boronic ester, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their biological activity and potential therapeutic applications.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound valuable in drug development.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The compound exerts its effects through its boronic ester group, which can interact with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This mechanism involves the formation of a palladium complex, which facilitates the transfer of the boron group to the halide .
Comparison with Similar Compounds
Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a fluorine substituent, used in similar coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in borylation reactions.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Utilized in the synthesis of various organic compounds.
The uniqueness of 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester lies in its specific structure, which combines the reactivity of the boronic ester with the stability and biological activity conferred by the fluorine atom.
Properties
Molecular Formula |
C19H38F3NO2S |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide |
InChI |
InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
InChI Key |
MGKIYGVCNYCAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C |
Origin of Product |
United States |
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